2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O6S2/c1-2-30-17-9-7-16(8-10-17)25-20(27)14-33-23-22(26-21(32-23)19-4-3-13-31-19)34(28,29)18-11-5-15(24)6-12-18/h3-13H,2,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYGBAJOUJBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl sulfonyl group: This step often involves a sulfonylation reaction using a bromophenyl sulfonyl chloride.
Attachment of the furan ring: This can be done through a coupling reaction.
Formation of the ethoxyphenyl acetamide moiety: This step involves an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield sulfoxides or sulfides.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various pathways.
Comparison with Similar Compounds
Structural Analogues in the Oxazole Series ()
Compounds D27–D31 share the 4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl scaffold but differ in the acetamide substituents (Table 1).
| Compound | Acetamide Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| D27 | -NH₂ | 87 | 223–224 |
| D28 | -N-cyclohexyl | 69 | 231–232 |
| D29 | -N-(4-fluorophenyl) | 92 | 244–245 |
| D30 | -N-(4-ethoxyphenyl) | 89 | 227–228 |
| D31 | -N-(2,4-dimethoxyphenyl) | 82 | 182–183 |
Key Observations :
- D30 and D29 (4-fluorophenyl) exhibit higher yields (>89%) compared to D28 (69%), suggesting steric hindrance from bulkier groups (e.g., cyclohexyl) reduces reactivity.
- Melting points correlate with substituent polarity: D29 (fluorophenyl, 244°C) > D30 (ethoxyphenyl, 227°C) > D31 (dimethoxyphenyl, 182°C). The electron-withdrawing fluorine group in D29 likely enhances intermolecular interactions .
Triazole-Based Analogues (–15)
Replacing the oxazole core with a 1,2,4-triazole alters electronic and steric profiles:
Key Differences :
- Bioactivity : Triazole derivatives (e.g., ) demonstrate anti-exudative and antimicrobial activities, while oxazole analogues () lack reported biological data, suggesting core-dependent activity.
- Synthetic Accessibility : Oxazoles (e.g., D30) are synthesized via straightforward nucleophilic substitutions, whereas triazoles require multi-step cyclization (e.g., uses hydrazide intermediates) .
Oxadiazole and Thiadiazole Analogues (–9, 16)
Heterocycle variation impacts electronic properties and binding interactions:
Key Insights :
- Sulfonyl vs.
- Antimicrobial Activity : Oxadiazoles () show lower cytotoxicity than triazoles (), highlighting the trade-off between efficacy and safety .
Substituent Effects on Bioactivity and Physicochemical Properties
- Ethoxy vs. Fluoro : The ethoxy group in D30 increases lipophilicity (logP ~3.7) compared to fluorine in D29 , which may improve membrane permeability but reduce metabolic stability .
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius () enhances van der Waals interactions in hydrophobic pockets compared to chlorine () .
Biological Activity
The compound 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide (often referred to as Compound A ) is a synthetic organic molecule notable for its potential biological activities. Its complex structure incorporates various functional groups that may contribute to its pharmacological effects. This article reviews the biological activity of Compound A, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Compound A is , with a molecular weight of approximately 504.37 g/mol. The compound features a sulfonamide group, an oxazole ring, and a furan moiety, which are known to enhance biological activity through diverse mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 686738-22-7 |
Synthesis
Compound A can be synthesized through a multi-step process involving the formation of the oxazole ring and subsequent introduction of the bromophenyl and sulfonyl groups. Key steps include:
- Formation of the Oxazole Ring : Cyclization reactions using suitable precursors.
- Bromophenyl Introduction : Utilizing palladium-catalyzed cross-coupling reactions.
- Sulfonylation : Reacting intermediates with sulfonyl chlorides in basic conditions.
Antimicrobial Activity
Recent studies have demonstrated that Compound A exhibits significant antimicrobial properties. Its efficacy was compared against standard antibiotics, showing promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that Compound A has a potent effect similar to that of conventional antibiotics .
Analgesic and Anti-inflammatory Effects
In a study assessing analgesic activity, Compound A was tested using both the writhing test and hot plate test in mice. Results indicated that it possesses notable analgesic properties, potentially through inhibition of cyclooxygenase (COX) enzymes involved in pain pathways . The compound's anti-inflammatory effects were further supported by histopathological assessments showing no significant organ damage at therapeutic doses .
The mechanism by which Compound A exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide and oxazole groups may facilitate hydrogen bonding and other non-covalent interactions that modulate enzyme activity . Molecular docking studies suggest that Compound A binds effectively to COX enzymes, inhibiting their activity and thereby reducing inflammation and pain .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that Compound A displayed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, reinforcing its potential as an antimicrobial agent .
- Toxicity Assessment : Acute toxicity studies conducted in accordance with OECD guidelines revealed no lethal effects at tested doses, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodology :
- Route 1 : Use a multi-step approach involving sulfonylation of 4-(4-bromophenyl)sulfonyl oxazole precursors, followed by thiol-ether coupling with N-(4-ethoxyphenyl)acetamide derivatives. Monitor reactions via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).
- Route 2 : Employ Ullmann coupling for sulfur-containing linkages, as demonstrated in structurally similar triazole-thioether systems .
- Characterization : Confirm intermediate structures using /-NMR, HRMS, and IR spectroscopy. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) is ideal, as applied in analogous oxazole derivatives .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For low solubility, consider co-solvents (e.g., PEG-400) or micellar formulations .
- Stability : Conduct accelerated degradation studies under varying pH (2–10) and temperatures (25–40°C). Analyze degradation products via HPLC-MS .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding affinity and SAR?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or sulfotransferases). Validate docking poses with MD simulations (GROMACS) .
- QSAR : Develop 3D-QSAR models using CoMFA/CoMSIA, incorporating descriptors like logP, polar surface area, and H-bonding capacity .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT for cytotoxicity, IC determination). Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and independent studies. Statistically assess outliers using Grubbs’ test or PCA .
Q. What strategies mitigate off-target effects in mechanistic studies?
- Methodology :
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target protein binders .
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Structural and Analytical Considerations
Q. How to analyze the sulfonyl and thioether linkages spectroscopically?
- Methodology :
- NMR : -NMR signals for sulfonyl groups typically appear at ~110–120 ppm, while thioether carbons resonate at ~35–45 ppm .
- Raman Spectroscopy : Peaks at 1150 cm (S=O stretching) and 650 cm (C-S stretching) confirm linkages .
Q. What crystallographic data are available for related compounds?
- Key Findings :
- Analogous oxazole derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings, stabilizing π-π stacking interactions .
- SC-XRD data for bromophenyl-sulfonyl analogs (e.g., C-Br bond length: 1.89 Å) can guide steric bulk analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
